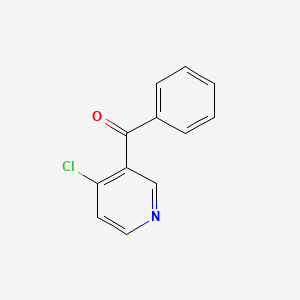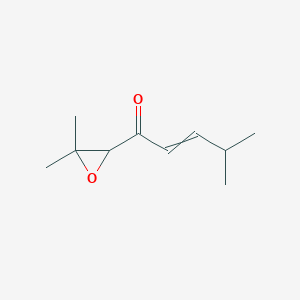
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate is a fluorinated aromatic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of four fluorine atoms and a hydroxyamino group attached to a benzoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate typically involves the nucleophilic substitution of a fluorinated aromatic precursor. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reduction of the nitro group to a hydroxyamino group using a reducing agent such as tin(II) chloride or iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be further reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, iron powder, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
Uniqueness
Methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate is unique due to the presence of both a hydroxyamino group and multiple fluorine atoms on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
105608-96-6 |
|---|---|
Fórmula molecular |
C8H5F4NO3 |
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
methyl 2,3,5,6-tetrafluoro-4-(hydroxyamino)benzoate |
InChI |
InChI=1S/C8H5F4NO3/c1-16-8(14)2-3(9)5(11)7(13-15)6(12)4(2)10/h13,15H,1H3 |
Clave InChI |
WDNJQIDZMWVAGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=C1F)F)NO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)

![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)


![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)



![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)


